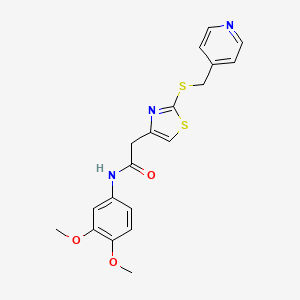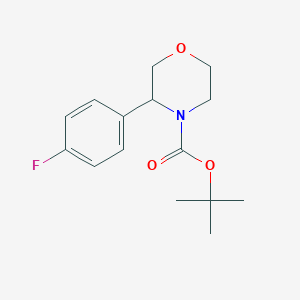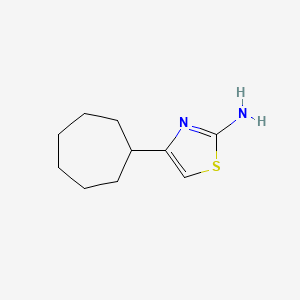
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Übersicht
Beschreibung
“2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . This specific compound is an acetamide derivative .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of a thiazole amine with an acyl chloride in the presence of a base . The reaction mixture is heated to reflux, and after completion, it is cooled and diluted .Molecular Structure Analysis
The molecular structure of this compound is influenced by intramolecular hydrogen bonds . The phenyl ring is oriented at an angle with respect to the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth. Researchers have explored their potential as novel antibiotics or antifungal agents .
Anticancer Potential
The compound’s structure suggests it might interfere with cancer cell growth. Studies have evaluated its cytotoxic effects against cancer cell lines. Further research could explore its mechanism of action and potential as an anticancer drug .
Antioxidant Properties
Thiazoles, including our compound, possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Investigating its antioxidant potential could yield valuable insights .
Anti-Alzheimer’s Activity
Some thiazole-based compounds have shown promise in Alzheimer’s disease research. While more specific studies are needed, exploring the compound’s impact on neurodegenerative processes could be worthwhile .
Antihypertensive Effects
Thiazoles have been investigated as potential antihypertensive agents. Our compound might influence blood pressure regulation pathways. Further studies could elucidate its effects on vascular function .
Industrial Applications
Beyond biological activities, thiazoles find applications in industry. They have been used in rubber vulcanization, liquid crystals, and dyes. Investigating whether our compound has any industrial relevance could be interesting .
Wirkmechanismus
Target of Action
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These activities suggest that the compound may target a variety of enzymes or receptors involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring . These interactions can lead to changes in the activity of the target, which can result in the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to microbial growth, inflammation, and tumor progression, among others.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may inhibit the growth of microbes and tumors, reduce inflammation, and other cellular effects related to these activities.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of thiazole derivatives .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8(13)11(16)15-12-14-10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWSBFODOBIPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2840636.png)
![ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate](/img/structure/B2840638.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840639.png)
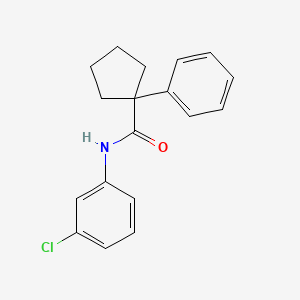
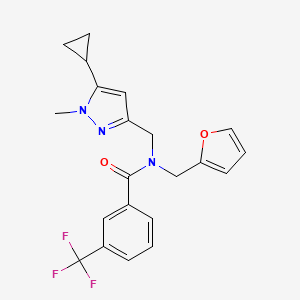

![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)
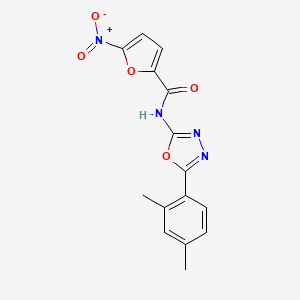
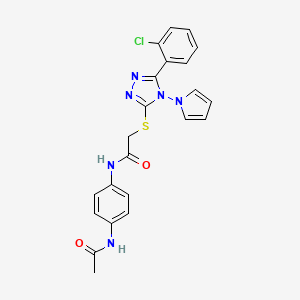
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840651.png)
